![molecular formula C19H19F3N4O3 B13916380 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the class of pyrazolo[3,4-c][2,7]naphthyridines
Preparation Methods
The synthesis of 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine typically involves a multi-step process. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the iodine-substituted positions.
Cross-Coupling: Suzuki-Miyaura cross-coupling reactions are commonly used to introduce various substituents.
Scientific Research Applications
3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated for its antiproliferative activity against various cancer cell lines, including K562, MV4-11, and MCF-7. The compound has demonstrated low micromolar GI50 values, indicating its potency as an antiproliferative agent . Additionally, it has been investigated for its fluorescence properties, making it a potential pH indicator for both fluorescence intensity-based and ratiometric pH sensing .
Mechanism of Action
The mechanism of action of this compound involves the induction of apoptosis in cancer cells. It activates poly (ADP-ribose) polymerase 1 (PARP-1) cleavage and the initiator enzyme of the apoptotic cascade, caspase 9. It also induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and reduces the expression levels of proliferating cell nuclear antigen (PCNA). These actions collectively contribute to its antiproliferative effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-c]pyridines and naphthyridines, such as 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine is unique due to its specific substitution pattern and its dual role as an antiproliferative agent and a pH indicator .
Properties
Molecular Formula |
C19H19F3N4O3 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N4O.C2HF3O2/c1-22-14-4-2-12(3-5-14)11-21-17-16(10-20-21)15-6-7-18-8-13(15)9-19-17;3-2(4,5)1(6)7/h2-5,9-10,18H,6-8,11H2,1H3;(H,6,7) |
InChI Key |
CFWKNHPGNYIJJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC=C4CNCCC4=C3C=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



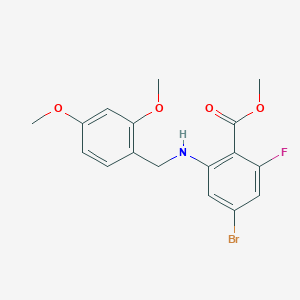
![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)
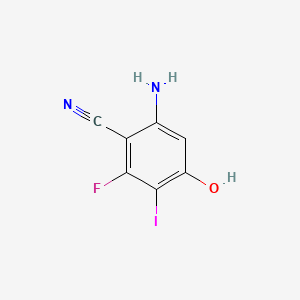
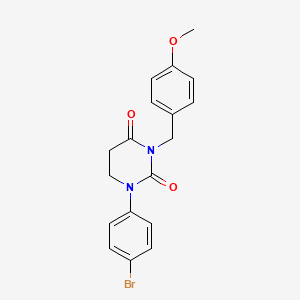
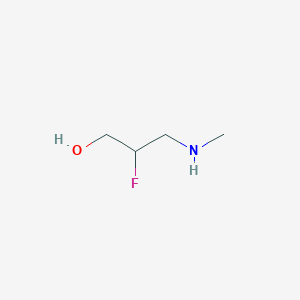

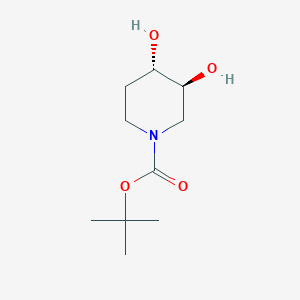

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)
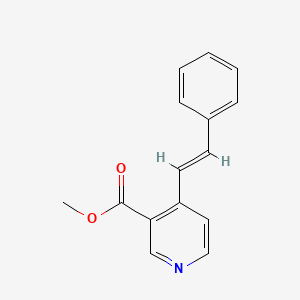
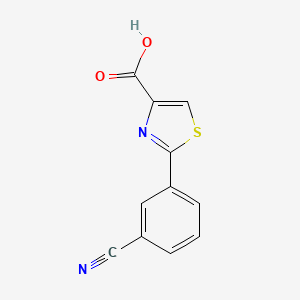
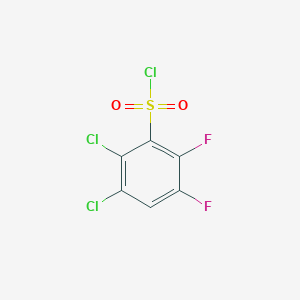
![4-fluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13916369.png)
